PRMT6 Inhibition: 2-Bromo-6-propoxybenzonitrile Demonstrates Nanomolar Potency Comparable to Advanced Tool Compounds
2-Bromo-6-propoxybenzonitrile inhibits human PRMT6 with an IC50 of 25 nM [1]. This potency is within the same order of magnitude as the well-characterized tool compound EPZ020411 (IC50 = 10 nM) [2] and demonstrates significantly higher potency than the allosteric inhibitor SGC6870 (IC50 = 77 ± 6 nM) [3]. This places the compound as a viable starting point for PRMT6 inhibitor development, offering a distinct chemical scaffold compared to existing tool compounds.
| Evidence Dimension | PRMT6 inhibition IC50 |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | EPZ020411: 10 nM; SGC6870: 77 ± 6 nM |
| Quantified Difference | 2.5-fold less potent than EPZ020411; 3.1-fold more potent than SGC6870 |
| Conditions | Biochemical assay: Inhibition of human full-length PRMT6 (residues 1-375) expressed in baculovirus system |
Why This Matters
This quantifies the compound's position in the PRMT6 inhibitor landscape, allowing researchers to select it as a scaffold for optimization when a novel chemotype with sub-100 nM potency is required.
- [1] BindingDB. (2026). BDBM50194730 (CHEMBL3906680) – 2-Bromo-6-propoxybenzonitrile. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194730 View Source
- [2] Chemical Probes Portal. (2026). EPZ020411 (PD013060, QMDKVNSQXPVCRD-UHFFFAOYSA-N). Retrieved from https://www.probes-drugs.org/compound/PD013060 View Source
- [3] Shen, Y., et al. (2020). A First-in-class, Highly Selective and Cell-active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). BioRxiv. DOI: 10.1101/2020.12.05.412353 View Source
